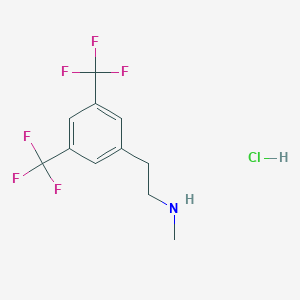
N-Methyl-3,5-bis(trifluoromethyl)phenethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-3,5-bis(trifluoromethyl)phenethylamine hydrochloride, often referred to as M3BTF, is a synthetic compound with a wide range of potential applications in scientific research. It is a derivative of the phenethylamine class of compounds and is widely studied for its ability to act as a neurotransmitter receptor agonist. This compound has been used in a variety of laboratory experiments to study the effects of neurotransmitter receptor agonism on biochemical and physiological processes.
科学的研究の応用
M3BTF has been used in a variety of scientific research applications. It has been used to study the effects of neurotransmitter receptor agonism on biochemical and physiological processes, as well as to study the potential therapeutic effects of drugs on neurological disorders. Additionally, M3BTF has been used to study the effects of compounds on the central nervous system, as well as to study the effects of compounds on the cardiovascular system.
作用機序
M3BTF acts as a neurotransmitter receptor agonist, meaning that it binds to and activates neurotransmitter receptors. This binding results in the activation of certain biochemical and physiological processes, such as the release of neurotransmitters or the activation of certain enzymes.
Biochemical and Physiological Effects
M3BTF has been found to have a variety of biochemical and physiological effects. It has been found to activate the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine. Additionally, M3BTF has been found to activate certain enzymes, such as adenylate cyclase and phospholipase C. Furthermore, M3BTF has been found to have an effect on the cardiovascular system, as it has been found to increase heart rate and blood pressure.
実験室実験の利点と制限
M3BTF has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and it is also relatively stable in aqueous solutions. Additionally, M3BTF is able to activate a variety of biochemical and physiological processes, making it a useful tool for studying the effects of neurotransmitter receptor agonism on biological processes. However, one limitation of M3BTF is that it is rapidly metabolized in the body, making it difficult to study its effects over extended periods of time.
将来の方向性
There are a number of potential future directions for research involving M3BTF. One potential direction is to further study its effects on neurological disorders, such as depression and anxiety. Additionally, further research could be conducted to study the effects of M3BTF on cardiovascular function. Furthermore, further research could be conducted to study the effects of M3BTF on the immune system, as well as to study the potential therapeutic effects of M3BTF on a variety of different diseases and disorders. Finally, further research could be conducted to study the effects of M3BTF on the development of new drugs and therapies.
合成法
M3BTF can be synthesized from 3,5-bis(trifluoromethyl)phenethylamine, a compound which can be synthesized from the reaction of 2-bromo-3,5-bis(trifluoromethyl)aniline and sodium azide in aqueous solution. This reaction results in the formation of a diazonium salt, which can then be reacted with a nucleophile such as sodium borohydride to form the desired compound.
特性
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6N.ClH/c1-18-3-2-7-4-8(10(12,13)14)6-9(5-7)11(15,16)17;/h4-6,18H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSQSACSMVCIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

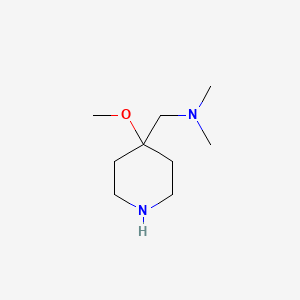
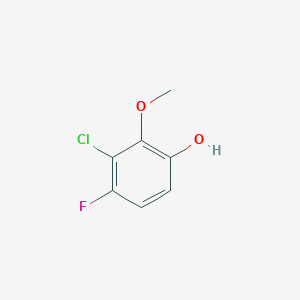


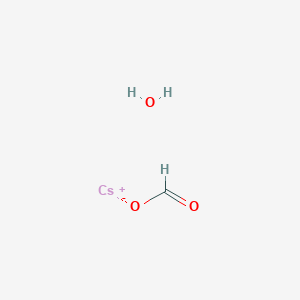
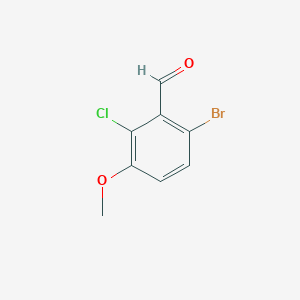


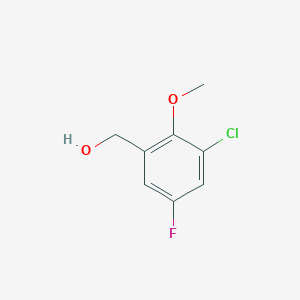
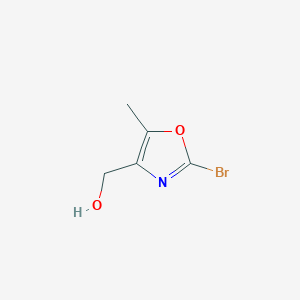

![5-Chloro-2-methylsulfanyl-oxazolo[4,5-b]pyridine](/img/structure/B6359296.png)

![(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid](/img/structure/B6359320.png)